5-[1-(benzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole
Overview
Description
5-[1-(Benzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a pyrazole ring, further connected to a thiazole ring with a phenyl substituent. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Scientific Research Applications
5-[1-(Benzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The compound “5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole” contains a benzenesulfonyl group, a pyrazole ring, and a phenylthiazole moiety. Compounds with these functional groups have been found to interact with various biological targets. For instance, benzenesulfonyl derivatives have been evaluated as inhibitors of human neutrophil elastase , which plays a role in inflammatory responses.
Biochemical Analysis
Biochemical Properties
5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . The compound inhibits the activity of carbonic anhydrase IX, leading to a decrease in the enzyme’s ability to regulate pH in tumor cells. This inhibition can result in reduced tumor growth and proliferation . Additionally, 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole has been shown to interact with other biomolecules, such as acetylcholinesterase, affecting its hydrolytic activity .
Cellular Effects
The effects of 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death . The compound also affects cellular metabolism by inhibiting enzymes like carbonic anhydrase IX, leading to changes in metabolic flux and metabolite levels . Furthermore, 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole can disrupt cell signaling pathways, resulting in altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of carbonic anhydrase IX by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, disrupting the pH regulation in tumor cells. Additionally, the compound can inhibit acetylcholinesterase by interacting with its catalytic site, reducing the hydrolysis of acetylcholine . These interactions lead to significant changes in cellular function and gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, with some long-term changes in gene expression and metabolic activity observed .
Dosage Effects in Animal Models
The effects of 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes like carbonic anhydrase IX and acetylcholinesterase . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole is involved in several metabolic pathways, primarily through its interactions with enzymes like carbonic anhydrase IX and acetylcholinesterase . The compound’s inhibition of these enzymes leads to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, the compound can influence other metabolic pathways by modulating the activity of various proteins and enzymes involved in cellular processes .
Transport and Distribution
The transport and distribution of 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of the compound within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like carbonic anhydrase IX and acetylcholinesterase . Additionally, the compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, contributing to its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(benzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonyl pyrazole intermediate, followed by its coupling with a thiazole derivative. The reaction conditions often require the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane . The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Benzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring often have comparable chemical properties and applications.
Uniqueness
What sets 5-[1-(benzenesulfonyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)pyrazol-3-yl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,15-9-5-2-6-10-15)21-12-11-16(20-21)17-13-19-18(24-17)14-7-3-1-4-8-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZPZDFBUDZIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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